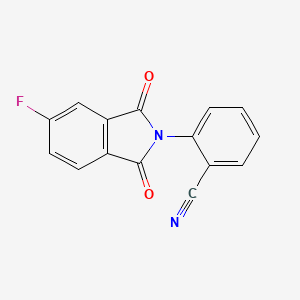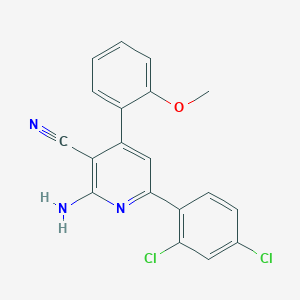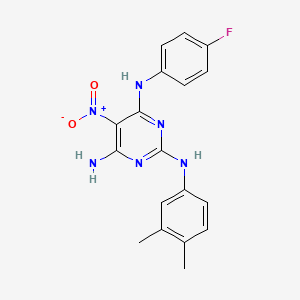
1-(1,1,1,3,3,3-Hexafluoropropan-2-yl)-3-(2-phenylethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea is a synthetic organic compound that features a urea functional group The compound is characterized by the presence of a hexafluoropropyl group and a phenylethyl group, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea typically involves the reaction of a hexafluoropropylamine derivative with a phenylethyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would be crucial due to the handling of fluorinated compounds and isocyanates.
化学反应分析
Types of Reactions
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the urea group or other functional groups.
Substitution: The hexafluoropropyl and phenylethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. The hexafluoropropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The phenylethyl group can contribute to binding affinity through π-π interactions with aromatic residues in target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(1,1,1-trifluoropropan-2-yl)-1-(2-phenylethyl)urea: Similar structure but with fewer fluorine atoms, potentially affecting its chemical properties and biological activity.
3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-methylphenyl)urea: Variation in the aromatic group, which can influence its interactions with molecular targets.
Uniqueness
The presence of the hexafluoropropyl group in 3-(1,1,1,3,3,3-hexafluoropropan-2-yl)-1-(2-phenylethyl)urea imparts unique chemical properties, such as increased stability and lipophilicity
属性
分子式 |
C12H12F6N2O |
|---|---|
分子量 |
314.23 g/mol |
IUPAC 名称 |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C12H12F6N2O/c13-11(14,15)9(12(16,17)18)20-10(21)19-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,19,20,21) |
InChI 键 |
LTYMBFQRWBYKSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)NC(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one](/img/structure/B12463674.png)
![2-Methylpropyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12463688.png)
![ethyl 3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]-N-[(propan-2-yloxy)carbonyl]alaninate](/img/structure/B12463689.png)
![4-Chloro-2-[(phenylacetyl)amino]benzoic acid](/img/structure/B12463692.png)
![N-(2,5-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12463709.png)
![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B12463715.png)

![1-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-methylphenyl)prolinamide](/img/structure/B12463727.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463729.png)

![3-amino-1-(4-cyanophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B12463734.png)


![2-[(17-hydroxy-3,20-dioxopregna-1,4-dien-21-yl)oxy]-N,N,N-trimethyl-2-oxoethanaminium](/img/structure/B12463743.png)
